![molecular formula C13H12Cl2N2O B2828013 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 477852-42-9](/img/structure/B2828013.png)
1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a dichlorobenzyl group. Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a dichlorobenzyl group, and an ethanone group. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group could potentially increase the compound’s overall polarity and influence its solubility in various solvents .Aplicaciones Científicas De Investigación
Antimycotic and Antifungal Activity
A significant application of compounds structurally related to 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in their antimycotic and antifungal activities. Research by Raga et al. (1992) synthesized and tested a series of compounds for antifungal activity, finding notable potential in derivatives such as sertaconazole. This highlights the structural analog's utility in developing new antifungal agents, leveraging the imidazole ring's effectiveness against fungal pathogens (Raga et al., 1992).
Synthesis and Biological Evaluation
Another area of research focuses on the synthesis and biological evaluation of imidazole derivatives as antibacterial and antifungal agents. Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles, demonstrating their potent antibacterial and antifungal activities. This study underscores the chemical backbone's versatility in targeting a broad spectrum of microbial pathogens, offering insights into drug discovery and development processes (Sawant, Patil, & Baravkar, 2011).
Antimicrobial, Antioxidant, and Cytotoxic Evaluation
Further extending the compound's applicability, Abdel-Wahab, Awad, and Badria (2011) explored the synthesis of new imidazole-based heterocycles with screened antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Their findings suggest that these compounds hold significant promise in pharmacological research, especially in developing treatments with multifaceted therapeutic effects (Abdel-Wahab, Awad, & Badria, 2011).
Schiff's Bases and Antibacterial Study
Patel et al. (2011) conducted a study focusing on the synthesis of Schiff's bases derived from imidazole compounds, evaluating their antibacterial activity. This research showcases the potential of imidazole derivatives in contributing to the development of new antibacterial agents, emphasizing the structural flexibility and adaptability of such compounds in medicinal chemistry (Patel, Patel, Chaudhari, & Sen, 2011).
Mecanismo De Acción
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been associated with antibacterial and antiviral properties .
Mode of Action
Dichlorobenzyl alcohol, a compound with a similar structure, is thought to exert its effects through a reduced sodium channel blockade and denaturation of external proteins .
Propiedades
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKUAUBVJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)

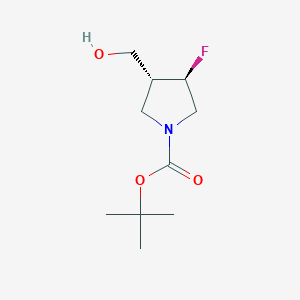
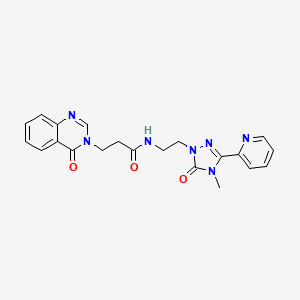

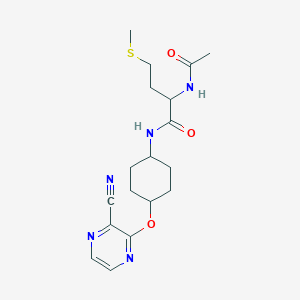

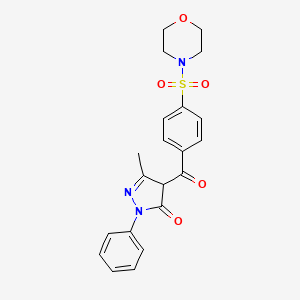
![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
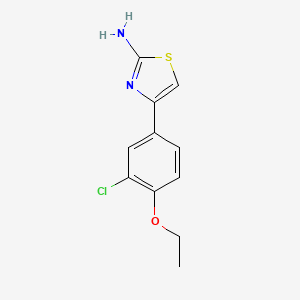
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)


